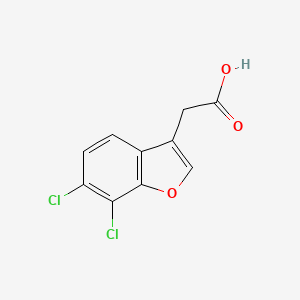

2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid

概要

説明

This compound, also known as 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid, is a chemical compound with the molecular formula C10H6Cl2O3 . It is a derivative of benzofuran, a type of aromatic organic compound .

Synthesis Analysis

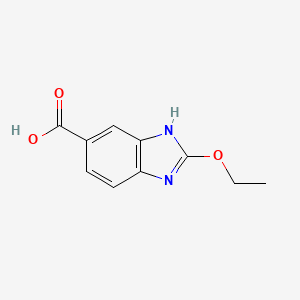

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a type of heterocyclic compound. The benzofuran ring in this compound is substituted with two chlorine atoms at the 6 and 7 positions, and an acetic acid group at the 3 position .Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 245.06 . The melting point is between 165-170 degrees Celsius .科学的研究の応用

Applications in Organic Chemistry and Material Science

Organic Acids in Industrial Applications

Organic acids, including acetic acid, have been explored for their roles in acidizing operations in the oil and gas industry. Weak organic acids are preferred over hydrochloric acid due to their lower corrosion rates and better performance in high-temperature applications. Acetic acid, in particular, is useful for dissolving drilling mud filter cakes and as a component in acidizing jobs for enhancing oil recovery (Alhamad et al., 2020). Another review corroborates these findings, indicating the utility of organic acids in stimulation and formation damage removal in oilfield operations (Alhamad et al., 2020).

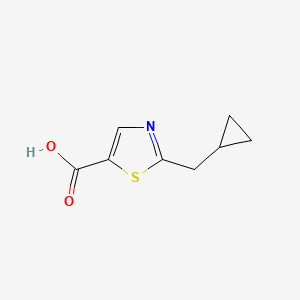

Benzofuran Derivatives in Drug Development

Benzofuran compounds are highlighted for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have been a focus for chemical and pharmaceutical research due to their potential as natural drug lead compounds. Recent studies have identified novel benzofuran compounds with anti-hepatitis C virus activity, underscoring their therapeutic potential (Miao et al., 2019).

Environmental Applications

Wastewater Treatment

Peracetic acid, closely related to acetic acid, is recognized for its strong disinfectant properties and is gaining attention for wastewater effluent disinfection. It offers several advantages, including broad-spectrum activity, no toxic or mutagenic residuals, and effectiveness in primary and secondary effluents. However, challenges include the increase of organic content in effluent due to decomposition into acetic acid and cost concerns (Kitis, 2004).

Biotechnological and Biomedical Research

Cell Death Regulation by Acetic Acid

In yeast research, acetic acid's role in inducing cell death has been extensively studied. Understanding how acetic acid modulates cellular functions provides insights into potential targets for biotechnological applications and biomedical strategies, illustrating the compound's relevance beyond its traditional uses (Chaves et al., 2021).

作用機序

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been found to exhibit a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area, particularly in the development of new therapeutic agents.

生化学分析

Biochemical Properties

2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function. The compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

特性

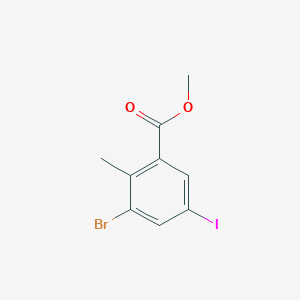

IUPAC Name |

2-(6,7-dichloro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O3/c11-7-2-1-6-5(3-8(13)14)4-15-10(6)9(7)12/h1-2,4H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCDXAMYEQJHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CO2)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)

![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)